N-cyclopentyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-Cyclopentyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclopentyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Pyrimidine Ring Construction: The triazole intermediate is then subjected to further cyclization with suitable reagents to form the pyrimidine ring. This step often involves the use of formamide or formic acid as a reagent.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, typically using cyclopentyl halides in the presence of a base such as potassium carbonate.
Carboxamide Formation:
Industrial Production Methods
For industrial-scale production, the synthesis of N2-Cyclopentyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N2-Cyclopentyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of bases or catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the carboxamide moiety.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: It has shown promise in preclinical studies as an anticancer agent, particularly in targeting specific kinases involved in cell proliferation.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-Cyclopentyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit certain kinases, thereby disrupting signaling pathways that are crucial for cell growth and survival. The compound binds to the active site of these enzymes, leading to the inhibition of their catalytic activity and subsequent induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent kinase inhibitory properties.
Thioglycoside Derivatives: These compounds also exhibit significant cytotoxic activities against various cancer cell lines.
Uniqueness
N~2~-Cyclopentyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific cyclopentyl substitution, which enhances its binding affinity and selectivity towards certain molecular targets. This unique structural feature contributes to its superior biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H13N5O |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-cyclopentyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C11H13N5O/c17-10(13-8-4-1-2-5-8)9-14-11-12-6-3-7-16(11)15-9/h3,6-8H,1-2,4-5H2,(H,13,17) |
InChI Key |
BFVRDENRZPYDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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